molecular formula C11H17NO2S B8574590 Tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate

Tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate

Cat. No. B8574590
M. Wt: 227.33 g/mol
InChI Key: KRHYZMMFMLKHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C11H17NO2S/c1-10(2,3)14-9(13)11(4,5)8-12-6-7-15-8/h6-7H,1-5H3

InChI Key

KRHYZMMFMLKHRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Toluene (30 mL) was placed in a nitrogen-flushed flask and degassed with nitrogen (20 min). 2-Chlorothiazole (900 mg, 7.53 mmol) and tert-butyl propionate (1.176 g, 9.03 mmol) were added, and the mixture was cooled to 0° C. NaHMDS (0.6 M in toluene, 30.1 mL, 18.06 mmol) was added. The reaction was stirred for 2 h at 0° C., allowed to warm to room temperature, and stirred for 18 h at room temperature. Methyl iodide (3.85 g, 27.1 mmol) was then added. After 1 h at room temperature, the orange reaction was quenched (under nitrogen) with aqueous saturated NH4Cl. The mixture was extracted with ethyl acetate (2×), and the combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated. Flash chromatography (0-25% ethyl acetate in hexanes) afforded tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate (1.06 g, 62%) as a pale yellow oil. MS ESI: [M+H]+ m/z 228.1.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.176 g
Type
reactant
Reaction Step One
Quantity
30.1 mL
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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